Acetylcysteine sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2R)-2-acetamido-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S.Na/c1-3(7)6-4(2-10)5(8)9;/h4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;+1/p-1/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPBDQWIXGZEL-WCCKRBBISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
616-91-1 (Parent) | |
| Record name | Acetylcysteine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcysteine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063664540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19542-74-6, 63664-54-0 | |
| Record name | Acetylcysteine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcysteine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063664540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium N-acetyl-L-cysteinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ACETYLCYSTEINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRD80R06FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of N Acetylcysteine
Redox Modulation and Antioxidant Pathways
N-acetylcysteine exerts its significant antioxidant effects through a variety of direct and indirect mechanisms. These actions collectively contribute to the maintenance of cellular redox homeostasis, which is critical for normal cellular function and protection against oxidative damage.
Intracellular Glutathione (B108866) System Homeostasis and Replenishment Mechanisms
One of the most well-established functions of NAC is its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.govmdpi.com NAC is readily deacetylated within cells to yield L-cysteine, which is the rate-limiting amino acid for GSH biosynthesis. nih.govtandfonline.com By providing a stable and bioavailable source of cysteine, NAC effectively replenishes depleted intracellular GSH stores, particularly under conditions of oxidative stress or xenobiotic toxicity, such as acetaminophen (B1664979) overdose. tandfonline.comnih.govmdpi.com This replenishment of the GSH pool is crucial for detoxifying reactive metabolites and protecting cells from damage. tandfonline.com
The importance of NAC in maintaining GSH levels is highlighted by the fact that direct administration of GSH or cysteine is less effective in elevating intracellular GSH. nih.gov NAC's ability to cross cell membranes and be converted to cysteine makes it a superior strategy for bolstering the cell's primary defense against oxidative stress. nih.gov
Table 1: Key Mechanisms of N-Acetylcysteine in Glutathione Homeostasis
| Mechanism | Description | Key Research Findings |
|---|---|---|
| Cysteine Precursor | NAC is deacetylated to L-cysteine, the rate-limiting substrate for glutathione (GSH) synthesis. nih.govtandfonline.com | Studies have shown that NAC administration leads to increased intracellular cysteine and subsequent GSH synthesis. nih.gov |
| GSH Replenishment | NAC restores depleted intracellular GSH levels caused by oxidative stress or toxins. tandfonline.comnih.gov | In cases of acetaminophen overdose, NAC effectively replenishes hepatic GSH, preventing liver damage. mdpi.com |
| Superior Bioavailability | Compared to direct GSH or cysteine administration, NAC is more effective at increasing intracellular GSH. nih.gov | NAC's chemical structure allows it to efficiently cross cell membranes before being converted to cysteine. nih.gov |
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
While its primary antioxidant role is often attributed to GSH replenishment, NAC itself possesses the ability to directly scavenge certain reactive oxygen and nitrogen species. The free sulfhydryl group (-SH) in NAC can directly interact with and neutralize various oxidants. researchgate.net Although its reactivity with some primary ROS like hydrogen peroxide and superoxide (B77818) anions is considered relatively low at physiological pH, it can effectively scavenge other reactive species. researchgate.net
Restoration of Cellular Thiol Pools and Reduced Protein Sulfhydryl Groups
NAC can restore systemic pools of low-molecular-weight thiols and the reduced state of protein sulfhydryl groups. nih.gov This is particularly important for proteins like mercaptoalbumin, a major antioxidant in plasma. nih.gov NAC can also break disulfide bonds in proteins, such as cysteinylated extracellular proteins, releasing free thiols with enhanced antioxidant potential. tandfonline.comnih.gov This action not only restores the function of oxidized proteins but also liberates cysteine that can be used for GSH synthesis. nih.gov By maintaining the reduced state of protein thiols, NAC helps to preserve cellular function and protect against the damaging effects of oxidative stress. tandfonline.com
Mitochondrial Redox Regulation and Bioenergetic Modulation
Mitochondria are both a primary source of cellular ROS and a major target of oxidative damage. NAC has been shown to play a significant role in protecting mitochondrial function. By increasing mitochondrial GSH levels, NAC helps to regulate the mitochondrial redox state and protect against oxidative damage to mitochondrial components. mdpi.comnih.gov
Anti-inflammatory Signaling Pathways
In addition to its direct antioxidant activities, N-acetylcysteine exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Nuclear Factor Kappa B (NF-κB) Pathway Inhibition Mechanisms
The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases. NAC has been shown to be a potent inhibitor of NF-κB activation. researchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.comnih.gov Various stimuli, including pro-inflammatory cytokines and oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.comspandidos-publications.com
NAC interferes with this process at multiple levels. It has been demonstrated that NAC can suppress the activation of IκB kinases (IKKα and IKKβ), which are responsible for phosphorylating IκB. researchgate.net By inhibiting IKK activity, NAC prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB. researchgate.netmdpi.com This inhibitory effect on the NF-κB pathway leads to a reduction in the expression of numerous pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, thereby attenuating the inflammatory response. mdpi.com
Table 2: Research Findings on NF-κB Inhibition by N-Acetylcysteine
| Research Focus | Key Findings |
|---|---|
| IKK Inhibition | NAC suppresses the activation of IκB kinases (IKKα and IKKβ) induced by stimuli like TNF-α. researchgate.net |
| IκB Degradation | By inhibiting IKK, NAC prevents the phosphorylation and degradation of the NF-κB inhibitor, IκB. researchgate.netmdpi.com |
| NF-κB Translocation | NAC inhibits the translocation of NF-κB from the cytoplasm to the nucleus. researchgate.netmdpi.com |
| Pro-inflammatory Gene Expression | Inhibition of the NF-κB pathway by NAC leads to decreased expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com |
Modulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., Interleukins, Tumor Necrosis Factor-alpha)
N-acetylcysteine (NAC) exhibits significant immunomodulatory properties by altering the production of various pro-inflammatory cytokines and chemokines. Its primary mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene transcription. mdpi.comresearchgate.net By suppressing NF-κB activation, NAC can downregulate the expression of several key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL). mdpi.comscispace.com
The effect of NAC on cytokine production can be complex and is often dependent on the specific cell type, the stimulus, and the concentration of NAC used. mdpi.comnih.gov For instance, in models of airway inflammation, higher concentrations of NAC (ranging from 300 μM to 10 mM) were necessary to achieve a significant reduction (approximately 55%) in the production of IL-8, IL-1β, and TNF-α in human bronchi stimulated with lipopolysaccharide (LPS). mdpi.comersnet.org In contrast, lower concentrations (as low as 1 μM) were sufficient to decrease IL-6 levels, an effect linked to the inhibition of Neurokinin A release. mdpi.comersnet.org
In LPS-treated macrophages, NAC has been shown to reduce the expression of TNF-α, IL-1β, and IL-6 under conditions of mild oxidative stress. researchgate.net Similarly, in a hamster model of lung injury, high-dose intravenous NAC significantly lowered levels of IL-1β, IL-6, Interferon-gamma (IFN-γ), and TNF-α. mdpi.com However, some studies have reported seemingly contradictory results, with NAC up-regulating pro-inflammatory cytokines in peripheral blood mononuclear cells, suggesting that its effects are highly context-dependent. nih.gov This highlights the cell-specific nature of NAC's immunomodulatory actions. nih.govnih.gov
In patients with Chronic Obstructive Pulmonary Disease (COPD), oral administration of NAC has been reported to decrease serum and sputum levels of IL-8. mdpi.com Furthermore, NAC has been found to inhibit the release of TNF-α and its soluble receptors (sTNFR1 and sTNFR2) by alveolar macrophages from patients with idiopathic pulmonary fibrosis (IPF). mattioli1885journals.com
Table 1: Effect of N-Acetylcysteine on Pro-inflammatory Cytokine Production
| Cytokine/Chemokine | Model System | NAC Effect | Reference |
|---|---|---|---|
| TNF-α | LPS-stimulated human bronchi | Inhibition (at ≥300μM) | mdpi.comersnet.org |
| LPS-activated macrophages | Inhibition | mdpi.comresearchgate.net | |
| Alveolar macrophages (IPF) | Inhibition | mattioli1885journals.com | |
| Interleukin-1β (IL-1β) | LPS-stimulated human bronchi | Inhibition (at ≥300μM) | mdpi.comersnet.org |
| LPS-activated macrophages | Inhibition | mdpi.comresearchgate.net | |
| Interleukin-6 (IL-6) | LPS-stimulated human bronchi | Inhibition (at ≥1μM) | mdpi.comersnet.org |
| LPS-activated macrophages | Inhibition | mdpi.comresearchgate.net | |
| Interleukin-8 (IL-8) | LPS-stimulated human bronchi | Inhibition (at ≥300μM) | mdpi.comersnet.org |
| COPD Patients (in vivo) | Reduction in serum/sputum | mdpi.com |
Regulation of Neurokinin A (NKA) Release Pathways
N-acetylcysteine has been shown to modulate the release of Neurokinin A (NKA), a tachykinin peptide implicated in neurogenic inflammation and bronchoconstriction. In an ex vivo model using human bronchi to simulate a COPD exacerbation, stimulation with lipopolysaccharide (LPS) significantly increased NKA release. ersnet.org Treatment with NAC was found to inhibit this LPS-induced NKA release in a concentration-dependent manner. mdpi.comersnet.org
Specifically, NAC concentrations ranging from 1 to 10 µM and higher demonstrated efficacy in regulating NKA release. mdpi.com The inhibitory effect of NAC on NKA release shows a significant inverse correlation with the levels of pro-oxidant factors like hydrogen peroxide (H₂O₂), malondialdehyde (MDA), and nitric oxide (NO), and a positive correlation with the antioxidant glutathione (GSH). ersnet.orgresearchgate.net This suggests that NAC's ability to curb NKA release is closely linked to its antioxidant activity. researchgate.net
Furthermore, the modulation of NKA by NAC is directly connected to its anti-inflammatory effects, particularly concerning IL-6. ersnet.org Logistic regression analysis has confirmed that NAC's influence on NKA levels is positively correlated with a reduction in IL-6 levels. mdpi.com This indicates that inhibiting the NKA release pathway is a key mechanism through which NAC exerts some of its anti-inflammatory benefits in the airways. mdpi.comnih.goversnet.org
Table 2: N-Acetylcysteine's Regulation of Neurokinin A
| Condition | Effect of NAC | Correlated Effects | Reference |
|---|---|---|---|
| LPS-stimulated human bronchi | Inhibition of NKA release | Inverse correlation with pro-oxidant levels (H₂O₂, MDA, NO) | ersnet.orgresearchgate.net |
| Positive correlation with antioxidant levels (GSH) | ersnet.org | ||
| Inverse correlation with IL-6 concentrations | mdpi.comersnet.org |
Glutamate (B1630785) Homeostasis and Neurotransmitter System Modulation
N-acetylcysteine plays a crucial role in modulating the glutamate system, primarily by influencing the function of key glutamate transporters. This action is central to its therapeutic potential in conditions characterized by disrupted glutamate homeostasis.
Role in Glutamate Transporter 1 (GLT-1) Upregulation
Glutamate Transporter 1 (GLT-1), the primary transporter responsible for clearing glutamate from the extracellular space, is a key target of NAC. researchgate.net Research has demonstrated that administration of NAC can upregulate the expression of GLT-1. researchgate.netresearchgate.net This upregulation is a critical mechanism for restoring glutamate homeostasis, particularly in contexts such as substance use disorders where glutamate signaling is often dysregulated. researchgate.netnih.gov
For example, chronic cocaine use has been associated with reduced GLT-1 expression. nih.gov NAC treatment has been shown to normalize these drug-induced decreases in GLT-1 protein levels. nih.gov The therapeutic effects of NAC in preclinical models of addiction, such as inhibiting drug-seeking behavior, are mediated by this upregulation of GLT-1. researchgate.net However, in some models of focal cerebral ischemia, NAC did not appear to alter GLT-1 expression, suggesting the effect may be context-dependent. plos.org A systematic review comparing NAC with the antibiotic ceftriaxone (B1232239) concluded that ceftriaxone shows a more robust superiority in upregulating GLT-1, whereas NAC appears to improve expression primarily when there is a pre-existing deficit. ujat.mx
Impact on System xc− Cystine/Glutamate Antiporter Activity
N-acetylcysteine significantly impacts the system xc−, a cystine/glutamate antiporter that exchanges extracellular cystine for intracellular glutamate. jci.orgwikipedia.org As a prodrug for L-cysteine, NAC provides the necessary substrate for this transporter. plos.orgoup.com Inside the body, NAC is deacetylated to cysteine, which can then be oxidized to form cystine. ujat.mx
Table 3: N-Acetylcysteine's Impact on Glutamate Transporters
| Transporter | Mechanism of NAC Action | Consequence of Action | Reference |
|---|---|---|---|
| Glutamate Transporter 1 (GLT-1) | Upregulates protein expression. | Increased glutamate clearance from the synapse. | researchgate.netresearchgate.netnih.gov |
| System xc− Antiporter | Provides L-cysteine, which is converted to cystine, the substrate for the antiporter. | Stimulates antiporter activity, leading to increased cystine uptake and extrasynaptic glutamate release. | jci.orgwikipedia.orgoup.comnih.gov |
Other Proposed Molecular Mechanisms
Beyond its well-established antioxidant and glutamatergic effects, the therapeutic profile of N-acetylcysteine is supported by other distinct molecular actions.
Molecular Basis of Disulfide Bond Cleavage and Mucolytic Activity
The mucolytic action of N-acetylcysteine, one of its earliest recognized clinical applications, is a direct consequence of its chemical structure. The key to this function is the free sulfhydryl (-SH) group in the NAC molecule. researchgate.netdrugbank.com
Mucus in the respiratory tract contains large, complex glycoproteins called mucins. These mucin polymers are cross-linked by disulfide bonds (-S-S-), which contribute significantly to the high viscosity and elasticity of the mucus. researchgate.net NAC acts as a reducing agent. Its free sulfhydryl group directly cleaves these disulfide bonds within the mucin network, breaking down the large polymers into smaller, less cross-linked subunits. researchgate.netdrugbank.com This chemical reaction reduces the viscosity and tenacity of the mucus, making it easier to clear from the airways through mucociliary action and coughing. researchgate.netscispace.com This mechanism is a purely physicochemical interaction and is distinct from NAC's other biological activities. drugbank.com
Inhibition of Intercellular Mitochondrial Transfer Processes
N-Acetylcysteine (NAC) has been identified as a modulator of intercellular mitochondrial transfer, a process where mitochondria are transported from one cell to another. This phenomenon is a critical aspect of cell-to-cell communication, particularly in contexts of tissue repair and cancer progression. The primary mechanism through which NAC is thought to inhibit this transfer is linked to its potent antioxidant properties, specifically its ability to scavenge reactive oxygen species (ROS). tandfonline.comresearchgate.net
In pathological states, such as cancer, mitochondrial transfer from stromal cells to cancer cells can enhance the metabolic fitness of the tumor, promoting its growth and resistance to therapy. tandfonline.com Research has shown that N-Acetylcysteine can inhibit this transfer of mitochondria from stromal cells to cancer cells. tandfonline.com While the precise molecular pathway of this inhibition is not yet fully elucidated, the attenuation of mitochondrial transfer has been largely attributed to NAC's capacity to reduce ROS levels. tandfonline.com
Further studies have indicated that the transfer of damaged mitochondria from impaired somatic cells to mesenchymal stem cells (MSCs) is significantly reduced when the damaged cells are pretreated with the ROS scavenger N-Acetylcysteine. researchgate.net This suggests that NAC can selectively influence the quality of mitochondria being transferred. In some contexts, treating MSCs with antioxidants like N-acetyl-L-cysteine has been shown to increase the number of tunneling nanotubes (TNTs), which are structures that facilitate mitochondrial transport, and enhance the intensity of mitochondrial transfer to stressed cells. researchgate.net This highlights a complex, context-dependent role for NAC in regulating this process.
Treatment of T-cells with NAC during chronic stimulation has been found to increase mitochondrial oxygen consumption and rescue ATP production, suggesting an impact on mitochondrial health and function that could influence transfer dynamics. frontiersin.org
Mechanisms of Chelation with Heavy Metal Ions
N-Acetylcysteine is recognized for its capacity to act as a chelating agent, binding to heavy metal ions and facilitating their removal from the body. mdpi.comnih.gov This action is primarily mediated by its free thiol (-SH) group, which, in combination with its carboxyl group, can form stable complexes with various toxic metals. mdpi.comnih.gov
Experimental studies have demonstrated that NAC can chelate a range of heavy metals, including:
Mercury (Hg²⁺) mdpi.comresearchgate.net
Cadmium (Cd²⁺) mdpi.comresearchgate.net
Lead (Pb²⁺) mdpi.comresearchgate.net
Arsenic nih.govresearchgate.net
Gold researchgate.net
Chromium researchgate.net
The formation of these NAC-metal complexes renders the metals less toxic and more water-soluble, allowing for easier excretion by the body. mdpi.com This chelating property is a key mechanism in protecting against heavy metal-induced toxicity. researchgate.net While NAC is effective at chelating toxic heavy metals, research also suggests that it has little to no significant effect on the levels of essential metals like zinc, copper, calcium, and iron. nih.govresearchgate.net The sulfhydryl groups in NAC have a high affinity for aqueous cisplatin (B142131) species, which can prevent the chemotherapy drug from binding to other cellular targets, underlying its cytoprotective properties. tandfonline.com
The table below summarizes findings from various studies on NAC's chelation capabilities.
| Metal Ion | Study Type | Findings | Citation |
| Mercury, Lead, Cadmium, Gold, Arsenic | Human & Animal Studies | NAC was shown to chelate and remove these toxic metals. | researchgate.net |
| Copper, Zinc | In Vitro (HepG2 cells) | NAC treatment reduced the cellular concentration of Zinc and Copper. | nih.gov |
| Lead, Copper | Animal & In Vitro Studies | Cysteine, a related amino acid, is used in Lead and Copper poisoning. | jcimcr.org |
| Cadmium | Animal Studies | NAC was reported to protect against cadmium poisoning by limiting oxidative stress and chelating the toxicant. | researchgate.net |
| Mercury, Cadmium, Chromium, Gold | Review | NAC acted as a chelator for these heavy metal ions. | researchgate.net |
Immunomodulatory Actions at the Cellular and Subcellular Levels
N-Acetylcysteine exerts significant immunomodulatory effects at both cellular and subcellular levels, primarily through its antioxidant and anti-inflammatory actions. nih.govresearchgate.net A central aspect of its function is its role as a precursor to the amino acid L-cysteine, which is necessary for the synthesis of glutathione (GSH). tandfonline.commdpi.com GSH is a critical intracellular antioxidant that plays a key role in maintaining cellular redox balance and protecting cells from oxidative damage. mdpi.commums.ac.ir
NAC's immunomodulatory properties stem from its ability to inhibit the activation of oxidant-sensitive inflammatory pathways. nih.govscispace.com One of the most important of these is the nuclear factor kappa B (NF-κB) pathway. tandfonline.commdpi.com By inhibiting NF-κB activation, NAC can downregulate the expression of various pro-inflammatory genes. tandfonline.com This leads to a reduction in the production and release of key pro-inflammatory cytokines. nih.govresearchgate.net
Key Immunomodulatory Effects of N-Acetylcysteine:
Reduction of Pro-inflammatory Cytokines: NAC has been shown to decrease levels of several potent inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8). tandfonline.comnih.govresearchgate.netmdpi.com
Inhibition of Inflammatory Pathways: It inhibits the activation of redox-sensitive signaling pathways like NF-κB and p38 mitogen-activated protein kinase (MAPK). nih.govscispace.com
Replenishment of Glutathione: By boosting intracellular GSH levels, NAC enhances the body's endogenous antioxidant defenses, which helps to mitigate the oxidative stress that often drives inflammation. mdpi.commums.ac.irmdpi.com
T-Cell Function Enhancement: In certain contexts, such as in HIV-infected patients, NAC has been observed to enhance T-cell function. hhs.gov
The table below details the specific cytokines and pathways modulated by NAC as reported in research findings.
| Modulated Target | Effect of NAC | Cellular Context | Citation |
| Cytokines | |||
| TNF-α | Decrease | Mouse models, Sepsis models, LPS-treated macrophages | tandfonline.commdpi.com |
| IL-6 | Decrease | Hemodialysis patients, Sepsis models, LPS-treated macrophages | tandfonline.commdpi.com |
| IL-1β | Decrease | Mouse models, LPS-treated macrophages | tandfonline.comnih.govresearchgate.net |
| IL-8 | Decrease | Patients with COPD | mdpi.comhhs.gov |
| IL-10 | Decrease | Sepsis models (rats) | mdpi.com |
| IFN-γ | Decrease | Hamster model of lung damage | mdpi.com |
| Pathways | |||
| NF-κB | Inhibition | Human bronchial epithelial cells | tandfonline.commdpi.com |
| p38 MAPK | Inhibition | General immunomodulatory property | nih.govscispace.com |
Preclinical Pharmacological Investigations of N Acetylcysteine
In Vivo Animal Model Research
N-acetylcysteine has been evaluated in animal models of respiratory distress, where it has shown protective effects attributed to its antioxidant and anti-inflammatory properties. In rat models of endotoxemia induced by lipopolysaccharide (LPS), which leads to respiratory muscle dysfunction, NAC has demonstrated significant benefits.
Research in endotoxemic rats revealed that LPS administration leads to a reduction in respiratory muscle force and an increase in protein carbonylation and nitration in the diaphragm. Pre-treatment with NAC was found to prevent this sepsis-induced diaphragmatic dysfunction. The protective mechanism appears to be linked to NAC's role as both a direct and indirect antioxidant. It can directly scavenge reactive oxygen species (ROS) and also indirectly boost the body's own antioxidant systems. Specifically, in endotoxemic rats, NAC pre-treatment led to an increased activity of the mitochondrial enzyme manganese superoxide (B77818) dismutase (Mn-SOD) in the diaphragm, which helps in mitigating oxidative stress.
Furthermore, in a rat model of sepsis-induced acute respiratory distress syndrome (ARDS) and acute kidney injury, oral administration of NAC was shown to attenuate lung and kidney damage. The study, which used a cecal ligation and puncture (CLP) model to induce sepsis, found that NAC treatment improved respiratory mechanics. This improvement was associated with reduced inflammation and oxidative stress in the lungs.
| Animal Model | Key Findings with NAC Treatment | Reference |
|---|---|---|
| Endotoxemic Rats (LPS-induced) | Prevented reduction in respiratory muscle force; Increased manganese superoxide dismutase (Mn-SOD) activity in the diaphragm. | |
| Sepsis-induced ARDS Rats (CLP model) | Improved respiratory mechanics; Attenuated lung damage. |
A substantial body of preclinical research has focused on NAC's ability to modulate the neurobiology of addiction. Chronic substance use is linked to dysregulation of glutamate (B1630785) homeostasis in key brain regions like the nucleus accumbens. d-nb.infonih.gov NAC is thought to restore this balance by increasing extracellular, non-synaptic glutamate levels through the cystine-glutamate antiporter, which in turn stimulates inhibitory metabotropic glutamate receptors (mGluR2/3) and reduces synaptic glutamate release. researchgate.nethuji.ac.ilpnas.org
In animal models of cocaine addiction, NAC has been shown to be effective in reducing relapse. researchgate.net Systemic administration of NAC in rats dose-dependently decreases the reinstatement of cocaine-seeking behavior. pnas.org This effect is linked to the restoration of glutamate levels in the nucleus accumbens. d-nb.infopnas.org Studies have demonstrated that chronic NAC treatment can reverse cocaine-induced changes in synaptic plasticity in the prefrontal cortex-accumbens pathway, leading to a long-lasting inhibition of cocaine-seeking in relapse models. researchgate.netpnas.org Direct microinjection of NAC into the nucleus accumbens core also inhibits the reinstatement of cocaine seeking, an effect that can be potentiated by blocking mGluR5 receptors. huji.ac.il
Preclinical studies have provided a strong rationale for investigating NAC as a therapy for substance use disorders, suggesting it can be particularly effective in preventing relapse by normalizing drug-induced neuroadaptations in the brain's glutamate system. researchgate.netnih.govdusunenadamdergisi.orgresearchgate.net
| Animal Model | Key Findings with NAC Treatment | Reference |
|---|---|---|
| Rat Model of Cocaine Relapse | Dose-dependently decreased reinstatement of cocaine-seeking behavior. pnas.org | pnas.org |
| Rat Model of Cocaine Addiction | Restored glutamate homeostasis in the nucleus accumbens. d-nb.infopnas.org | d-nb.infopnas.org |
| Rat Model with Intra-accumbens NAC | Inhibited cue- and cocaine-primed reinstatement of drug seeking. huji.ac.il | huji.ac.il |
Oxidative stress is a well-established factor in the pathogenesis of various neurodegenerative diseases. nih.govnih.govnih.gov NAC's ability to cross the blood-brain barrier and bolster brain glutathione (B108866) (GSH) levels makes it a compound of interest in this area. nih.gov
In animal models of Alzheimer's disease (AD), NAC has shown promise in mitigating oxidative damage. scholars.directresearchgate.net In transgenic APP/PS-1 mice, which model aspects of AD pathology, oral NAC administration before disease onset was found to decrease oxidative damage in neurons, reduce protein and lipid oxidation, and increase the activity of antioxidant enzymes like glutathione peroxidase. nih.govresearchgate.net In 5xFAD mice, another AD model, NAC treatment reduced brain levels of amyloid-beta 40 (Aβ40), normalized levels of the oxidative stress marker 4-HNE, and improved cognitive performance in a Y-maze test. mdpi.com
In rat models of ischemic stroke, NAC has demonstrated neuroprotective effects. nih.gov Pre-administration of NAC in a focal cerebral ischemia model resulted in a significant reduction in brain infarct volume and improved neurological scores. nih.gov This protective effect was associated with the suppression of ischemia/reperfusion-induced expression of tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). nih.gov Studies using NAC derivatives, such as NAC ethyl ester (NACEt) and NAC benzyl (B1604629) ester (NACBn), have also shown a reduction in infarct volume in mouse models of stroke, with the ester forms showing strong efficacy. ahajournals.org
| Animal Model | Key Findings with NAC Treatment | Reference |
|---|---|---|
| Rat Model of Focal Cerebral Ischemia | Reduced brain infarct volume by 49.7% and improved neurological score by 50%. nih.gov | nih.gov |
| APP/PS-1 Transgenic Mice (AD model) | Suppressed protein oxidation and nitration; augmented levels and activity of glutathione peroxidase. nih.govresearchgate.net | nih.govresearchgate.net |
| 5xFAD Mice (AD model) | Reduced brain Aβ40 levels, normalized 4-HNE levels, and improved cognitive performance. mdpi.com | mdpi.com |
| Mouse Model of Photochemically Induced Stroke | NAC derivatives (NACEt, NACBn) significantly reduced infarct volume. ahajournals.org | ahajournals.org |
NAC has been investigated for its potential cardioprotective effects in animal models of atherosclerosis and myocardial infarction (MI), largely due to its anti-inflammatory and antioxidant activities.
In a rabbit model of post-myocardial infarction remodeling, oral NAC administration was found to prevent the thinning of the non-infarcted area and decrease the ventricular dilation caused by the infarction. sac.org.ar In a rat model of isoproterenol-induced MI, NAC treatment improved cardiac function, reduced levels of cardiac markers like CK-MB and LDH, and decreased the inflammatory cytokines TNF-α and IL-6. bu.edu.eg Similarly, in a mouse model of myocardial ischemia-reperfusion injury in type 1 diabetic mice, NAC treatment significantly reduced the post-ischemic infarct size and attenuated ferroptosis and oxidative stress. nih.gov
Studies in early-stage atherosclerosis models have also yielded positive results. In mice fed a high-fat diet, NAC treatment restored the cardioprotective effect of ischemic postconditioning, which was otherwise lost, significantly reducing infarct size. mdpi.com This effect was associated with an improved lipid profile and a better-balanced redox state in the heart. mdpi.com
| Animal Model | Key Findings with NAC Treatment | Reference |
|---|---|---|
| Rabbit Model of Myocardial Infarction | Prevented non-infarcted area thinning and decreased post-MI ventricular dilation. sac.org.ar | sac.org.ar |
| Rat Model of Isoproterenol-Induced MI | Significantly decreased inflammatory markers TNF-α and IL-6. bu.edu.eg | bu.edu.eg |
| Diabetic Mouse Model of Ischemia-Reperfusion | Significantly reduced post-ischemic myocardial infarct size. nih.gov | nih.gov |
| Mouse Model of Early Atherosclerosis | Restored the infarct-limiting effect of ischemic postconditioning. mdpi.com | mdpi.com |
The role of oxidative stress in the pathogenesis of osteoarthritis (OA) has led to investigations into NAC's therapeutic potential in this area. In vivo studies have shown that NAC can inhibit the development and progression of OA in animal models.
In a rat model where OA was induced by mechanical stress, oral administration of NAC significantly inhibited the development of the disease. nih.govresearchgate.net The treatment led to a reduction in the degradation of articular cartilage, as evidenced by improved safranin O staining and lower Mankin scores. nih.govresearchgate.net Furthermore, NAC inhibited the expression of matrix metalloproteinase 13 (MMP13), an enzyme involved in cartilage breakdown, and suppressed the downregulation of type II collagen. nih.govresearchgate.net The study also found that NAC inhibited chondrocyte apoptosis (programmed cell death) in the osteoarthritic rats. nih.govresearchgate.net
In a separate study using a rat model of experimentally induced OA, intra-articular injections of NAC were also found to significantly prevent cartilage destruction and chondrocyte apoptosis. coxa.fi These findings suggest that by mitigating oxidative stress and its downstream consequences, NAC can protect cartilage and slow the progression of OA. nih.govcoxa.fimdpi.com
| Animal Model | Key Findings with NAC Treatment | Reference |
|---|---|---|
| Rat Model of Mechanical Stress-Induced OA | Significantly inhibited OA development; reduced Mankin score; inhibited MMP13 expression and chondrocyte apoptosis. nih.govresearchgate.net | nih.govresearchgate.net |
| Rat Model of Experimentally Induced OA | Significantly prevented cartilage destruction and chondrocyte apoptosis in vivo. coxa.fi | coxa.fi |
| Rabbit Model of Blunt Cartilage Trauma | Reduced trauma-induced hypocellularity and MMP-13 expression. mdpi.com | mdpi.com |
NAC is widely studied for its protective effects against drug- and toxin-induced organ damage, particularly nephrotoxicity and hepatotoxicity, where oxidative stress is a key mechanism of injury.
Cisplatin-induced Toxicity: Cisplatin (B142131), a common chemotherapy agent, is known for its dose-limiting nephrotoxicity. ekb.egnih.gov In animal models, NAC has consistently demonstrated a protective effect. In rats, NAC administration markedly reduced cisplatin-induced increases in serum creatinine (B1669602) and urea (B33335) and improved the kidney's tissue architecture. ekb.egdovepress.com It counteracted the effects of cisplatin on oxidative stress markers by preventing the depletion of glutathione and catalase and inhibiting lipid peroxidation. ekb.egnih.gov This protection is partly mediated by preventing necrosis and apoptosis in the kidneys. ekb.eg In mice, NAC was also shown to ameliorate cisplatin-induced acute kidney injury by reducing inflammation and inhibiting the complement system. nih.gov
Sodium Arsenite-induced Toxicity: Arsenic is a potent environmental toxin that induces significant oxidative stress, leading to liver and kidney damage. wisdomlib.orgnih.govamazonaws.com In rat models of sodium arsenite-induced hepatotoxicity, NAC supplementation was beneficial in countering its adverse effects. nih.govdovepress.com Treatment with NAC improved liver function markers (AST, ALT), reduced lipid peroxidation, and restored levels of reduced glutathione in the liver. nih.govdovepress.com In mice exposed to sodium arsenite, NAC treatment reduced the elevation of liver enzymes and the pro-inflammatory cytokine TNF-α, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in both liver and kidney tissues. wisdomlib.orgamazonaws.com
| Animal Model & Toxin | Key Findings with NAC Treatment | Reference |
|---|---|---|
| Rat Model of Cisplatin-induced Nephrotoxicity | Markedly reduced serum creatinine and urea; inhibited lipid peroxidation and restored antioxidant status. ekb.egdovepress.com | ekb.egdovepress.com |
| Mouse Model of Cisplatin-induced AKI | Improved renal function (BUN and Cr); reduced inflammation and renal oxidative stress. nih.gov | nih.gov |
| Rat Model of Sodium Arsenite-induced Hepatotoxicity | Reduced liver arsenic content by 50.2%; significantly decreased serum AST and bilirubin. dovepress.com | dovepress.com |
| Mouse Model of Sodium Arsenite-induced Toxicity | Reduced elevation of liver enzymes (ALT, AST); decreased pro-inflammatory TNF-α and caspase-3 activity. wisdomlib.orgamazonaws.com | wisdomlib.orgamazonaws.com |
Oxidative Stress Induction and Attenuation Studies in Various Organ Systems
N-acetylcysteine (NAC) has been extensively investigated in preclinical models for its capacity to counteract oxidative stress across a variety of organ systems. vub.be Its primary mechanism of action is often attributed to its role as a precursor for glutathione (GSH), a critical endogenous antioxidant, thereby replenishing cellular GSH pools and enhancing the cell's ability to neutralize reactive oxygen species (ROS). tandfonline.comnih.govjpreventionalzheimer.com Preclinical studies have utilized diverse models of oxidative stress induction to demonstrate NAC's protective effects in the brain, liver, kidneys, and lungs.
Brain
In the central nervous system, oxidative stress is a key pathological factor in neurodegenerative diseases and acute brain injury. nih.govfrontiersin.org Preclinical research has shown that NAC can cross the blood-brain barrier and mitigate oxidative damage in various models of neurological disorders. dovepress.com
Studies in rodent models of Alzheimer's disease, such as the 5xFAD mouse model, have shown that Aβ-mediated oxidative stress leads to increased lipid peroxidation, as evidenced by elevated levels of 4-hydroxynonenal (B163490) (4-HNE). mdpi.com Treatment with NAC has been found to normalize these 4-HNE levels in the frontal cortex, suggesting a reduction in lipid peroxidation. mdpi.com In models of traumatic brain injury (TBI), NAC administration has been shown to reduce markers of oxidative stress and improve neurofunctional outcomes. frontiersin.orgdovepress.com Similarly, in cisplatin-induced neurotoxicity models, NAC treatment effectively counteracted the increase in lipid peroxidation, nitric oxide, and protein carbonyl levels in the brain. dovepress.com These studies collectively suggest that NAC protects neuronal cells by restoring the oxidant/antioxidant balance. dovepress.com
Table 1: Preclinical Studies of N-Acetylcysteine on Oxidative Stress in the Brain
| Animal Model | Oxidative Stress Inducer | Key Biomarkers Measured | Observed Effects of N-Acetylcysteine |
|---|---|---|---|
| 5xFAD Mice (Alzheimer's Model) | Amyloid-beta (Aβ) pathology | 4-Hydroxynonenal (4-HNE) | Normalized brain 4-HNE levels, reducing lipid peroxidation. mdpi.com |
| Rats | Cisplatin (CDDP) | Malondialdehyde (MDA), Nitric Oxide (NO), Protein Carbonyl (PC), Glutathione (GSH), Superoxide Dismutase (SOD), Catalase (CAT) | Decreased MDA, NO, and PC levels; Restored levels of GSH, GPx, GST, SOD, and CAT. dovepress.com |
Use the search bar to filter the table by Animal Model, Oxidative Stress Inducer, etc.
Liver
The liver is central to detoxification processes and is particularly vulnerable to oxidative injury. NAC's efficacy in protecting the liver is most famously demonstrated in acetaminophen (B1664979) (paracetamol) poisoning, where it works by replenishing hepatic GSH stores depleted during the detoxification of the toxic metabolite, N-acetyl-p-benzo-quinone imine (NAPQI). tandfonline.comresearchgate.net
Beyond acetaminophen toxicity, preclinical studies have explored NAC's role in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). univpm.itnih.govresearchgate.net In rat models fed a high-fat diet to induce NASH, a significant increase in hepatic malondialdehyde (MDA), a marker of lipid peroxidation, was observed. nih.gov While NAC treatment in these models did not significantly reduce MDA, it did improve levels of total glutathione (GSH) and led to a decrease in fat deposition and necroinflammation. nih.gov Other studies in preclinical NAFLD models have shown that NAC can block hepatic lipid accumulation and reduce pro-inflammatory markers, primarily through the attenuation of lipid peroxidation and enhancement of intracellular antioxidant responses, particularly glutathione. univpm.itresearchgate.netfrontiersin.org
Table 2: Preclinical Studies of N-Acetylcysteine on Oxidative Stress in the Liver
| Animal Model | Oxidative Stress Inducer | Key Biomarkers Measured | Observed Effects of N-Acetylcysteine |
|---|---|---|---|
| Sprague-Dawley Rats | High-Fat Diet (NASH model) | Total Glutathione (GSH), Malondialdehyde (MDA) | Improved GSH levels; Decreased fat deposition and necroinflammation. nih.gov |
| Suckling Piglets | Hepatic Damage | Glutathione (GSH) content, GSH-to-oxidized GSH ratio | Increased GSH content and GSH/GSSG ratio. tandfonline.com |
| Mice | Paraquat | Glutathione (GSH) | Counteracted GSH depletion. tandfonline.com |
Use the search bar to filter the table by Animal Model, Oxidative Stress Inducer, etc.
Kidney
Oxidative stress is a significant contributor to both acute kidney injury (AKI) and its progression to chronic kidney disease (CKD). physiology.org Preclinical models have been used to investigate NAC's potential to mitigate renal oxidative damage from various insults.
In a rat model of vancomycin-induced nephrotoxicity, NAC treatment reversed the increase in malondialdehyde (MDA) and the decrease in the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in the kidneys. medsci.org This demonstrates NAC's ability to protect the kidney by decreasing oxidative damage. medsci.org Similarly, in a rat model where oxidative stress was induced by extracorporeal shock wave lithotripsy (SWL), NAC administration was effective in decreasing the plasma Oxidative Stress Index (OSI) by significantly lowering total oxidant status (TOS) and increasing total antioxidant status (TAS). jurolsurgery.org Studies have also shown that NAC can protect the rat kidney against aspartame-induced oxidative stress. jurolsurgery.org However, it is noteworthy that in a mouse model of ischemia-reperfusion injury, while NAC showed some early protective effects, long-term administration was found to potentially enhance the progression to chronic pathologies by dampening endogenous antioxidant responses. physiology.org
Table 3: Preclinical Studies of N-Acetylcysteine on Oxidative Stress in the Kidney
| Animal Model | Oxidative Stress Inducer | Key Biomarkers Measured | Observed Effects of N-Acetylcysteine |
|---|---|---|---|
| Rats | Vancomycin | Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH) | Reversed the increase in MDA and the decrease in SOD, CAT, and GSH activities. medsci.org |
| Rats | Extracorporeal Shock Wave Lithotripsy (SWL) | Total Oxidant Status (TOS), Total Antioxidant Status (TAS), Oxidative Stress Index (OSI) | Significantly decreased TOS and OSI; Significantly increased TAS. jurolsurgery.org |
| 5xFAD Mice (Alzheimer's Model) | Amyloid-beta (Aβ) pathology | 4-Hydroxynonenal (4-HNE), Creatinine clearance | Reduced renal 4-HNE levels and increased creatinine clearance. mdpi.com |
Use the search bar to filter the table by Animal Model, Oxidative Stress Inducer, etc.
Lungs
The lungs are constantly exposed to environmental oxidants, and oxidative stress plays a crucial role in the pathogenesis of acute and chronic respiratory diseases. ersnet.orgfrontiersin.orgmdpi.com NAC has been evaluated in various preclinical models of lung injury.
In models of acute lung injury (ALI) induced by agents like phosgene (B1210022) or chlorine gas, NAC has been shown to alleviate pulmonary edema and tissue damage. hhs.gov Its protective effects are linked to its ability to maintain protective levels of GSH and reduce lipid peroxidation. hhs.gov In mouse models of cigarette smoke exposure, NAC prevented the depletion of pulmonary GSH. ersnet.org Similarly, in mice with lipopolysaccharide (LPS)-induced lung injury, NAC pretreatment protected the lungs from oxidative stress and decreased the number of inflammatory cells. mdpi.com These findings underscore NAC's potential to mitigate oxidative damage in the respiratory system by bolstering antioxidant defenses and inhibiting inflammatory pathways. hhs.govmdpi.com
Table 4: Preclinical Studies of N-Acetylcysteine on Oxidative Stress in the Lungs
| Animal Model | Oxidative Stress Inducer | Key Biomarkers Measured | Observed Effects of N-Acetylcysteine |
|---|---|---|---|
| Isolated Perfused Rabbit Lung | Phosgene | Glutathione (GSH), Lipid peroxidation | Maintained protective levels of GSH; Reduced lipid peroxidation. hhs.gov |
| Rats | Chlorine Gas Inhalation | Glutathione (GSH) | Significantly higher GSH levels compared to the control group. hhs.gov |
| Mice | Cigarette Smoke | Pulmonary Glutathione (GSH) | Prevented the loss of pulmonary GSH. ersnet.org |
Use the search bar to filter the table by Animal Model, Oxidative Stress Inducer, etc.
Advanced Analytical Methodologies and Characterization of N Acetylcysteine Sodium
Chromatographic Techniques for Compound and Metabolite Quantification
Chromatographic techniques are paramount for the separation, identification, and quantification of N-acetylcysteine and its related substances. These methods offer high resolution and sensitivity, making them indispensable in pharmaceutical quality control and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Electrochemical, Fluorimetric, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for N-acetylcysteine analysis. oup.comscielo.br Its versatility is enhanced by coupling with various detectors, each offering unique advantages in terms of sensitivity and selectivity.
UV Detection: A common approach for the assay of NAC in pharmaceutical products involves reversed-phase HPLC with UV detection. rsc.org One method utilized a C18 column with a mobile phase of 0.05 M potassium dihydrogen phosphate (B84403) and acetonitrile (B52724), with detection at 214 nm. rsc.org This method demonstrated linearity in the concentration range of 10 to 50 μg/mL. rsc.org Another RP-HPLC method for determining NAC and its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), in cell culture media used a C18 column with an isocratic mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid, with UV detection at 212 nm. insights.bio
Fluorimetric Detection: To enhance sensitivity, especially in biological samples, derivatization followed by fluorescence detection is often employed. A sensitive method for determining reduced NAC in biological samples involves derivatization with N-(1-pyrenyl)maleimide (NPM). psu.edunih.gov The resulting NAC-NPM adduct is analyzed by HPLC with fluorescence detection, offering a linear range of 8-2500 nM and a limit of quantitation of 32 nM in biological samples. psu.edunih.gov
Electrochemical Detection: Electrochemical detectors provide high sensitivity for electroactive compounds like NAC. While specific detailed research findings on electrochemical detection for NAC were not prevalent in the initial search, this detection method remains a viable option for sensitive quantification.
Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) offers high specificity and sensitivity, making it ideal for complex matrices and metabolite identification. oup.comnih.gov A UPLC-MS method has been developed for the determination of NAC in plasma and various tissues. oup.comscispace.com This method uses a C18 column and a mobile phase of potassium dihydrogen phosphate and methanol. scispace.com Another LC-MS method was developed for the simultaneous quantification of N-acetylcysteine amide (NACA) and its primary metabolite, NAC, in plasma. nih.gov This method introduced a new reagent for thiol stabilization and used tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce oxidized forms before derivatization and LC-MS analysis. nih.gov
| Detection Method | Matrix | Derivatizing Agent | Linear Range | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| UV | Granules and effervescent tablets | None | 10-50 μg/mL | 2.11 μg/mL | rsc.org |
| UV | Cell culture media | None | Not Specified | 0.00018 mg/mL (NAC), 0.00045 mg/mL (Di-NAC) | insights.bio |
| Fluorimetric | Biological samples | N-(1-pyrenyl)maleimide (NPM) | 8-2500 nM | 32 nM | psu.edunih.gov |
| Mass Spectrometry | Plasma and tissues | None | 1-100 µg/mL | Not Specified | oup.comscispace.com |
| Mass Spectrometry | Plasma | 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole (MPOZ) | Not Specified | Not Specified | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Biological Matrices
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For non-volatile compounds like N-acetylcysteine, derivatization is necessary to increase their volatility. nih.gov GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. researchgate.netresearchgate.net It has been utilized for the determination of NAC in biological matrices, providing high sensitivity and specificity. oup.com The technique is particularly useful in metabolomics studies for identifying and quantifying a wide range of small molecules. nih.gov
Capillary Electrophoresis for Compound Separation and Impurity Profiling
Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like N-acetylcysteine and its impurities. nih.govresearchgate.net A capillary zone electrophoresis (CZE) method has been developed for the separation and determination of NAC and its impurities in pharmaceutical preparations. nih.gov The optimal conditions were found to be a 100 mmol/L borate (B1201080) buffer at pH 8.40. nih.gov This method was validated for linearity, precision, and repeatability and was successfully used to determine the content and purity of NAC in pharmaceuticals, with the ability to quantify major impurities at levels of 0.1%. nih.gov CE can also be used to test the optical purity of N-acetyl-L-cysteine by separating its D-enantiomer. researchgate.net
Spectroscopic and Other Quantification Methods
Spectroscopic methods provide alternative and often simpler approaches for the quantification of N-acetylcysteine, particularly in pharmaceutical formulations.
Spectrophotometric and Chemiluminescence Assays for N-Acetylcysteine Detection
Spectrophotometry: UV-Visible spectrophotometry is a widely used technique for the analysis of NAC in pharmaceutical preparations due to its simplicity and accessibility. srce.hr Kinetic spectrophotometric methods, which measure the change in absorbance over time, offer enhanced selectivity. srce.hr One such method is based on the reduction of a bis(bathocuproinedisulfonate)cuprate(II) complex by NAC to a stable orange-yellow complex that absorbs at 483 nm. srce.hr This method demonstrated linearity in the concentration range of 3.0 x 10⁻⁷ to 7.0 x 10⁻⁵ mol/L. srce.hr Another spectrophotometric method involves the reduction of Fe(III) to Fe(II) by NAC, followed by the complexation of Fe(II) with 2,4,6-tripyridyl-s-triazine (TPTZ). nih.govresearchgate.net This method has a detection limit of 0.14 μM for NAC. nih.govresearchgate.net
Chemiluminescence: Chemiluminescence assays offer high sensitivity for the detection of NAC. opensciencepublications.com These methods are often based on the ability of NAC to inhibit or enhance a chemiluminescent reaction. opensciencepublications.com While specific recent research findings on chemiluminescence assays for NAC were not extensively detailed in the provided search results, it remains a recognized sensitive detection method. researchgate.netpreprints.org
| Method | Principle | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|
| Kinetic Spectrophotometry | Reduction of bis(bathocuproinedisulfonate)cuprate(II) complex | 3.0 x 10⁻⁷ - 7.0 x 10⁻⁵ mol/L | Not Specified | srce.hr |
| Spectrophotometry | Reduction of Fe(III) and complexation with TPTZ | 1.0 μM - 100.0 μM | 0.14 μM | nih.govresearchgate.net |
Turbidimetry and Conductometry for Purity and Concentration Assessment
Turbidimetry: Turbidimetric methods have been evaluated for the analytical determination of N-acetylcysteine in pharmaceutical formulations. scielo.br These methods are based on the formation of a precipitate and the measurement of the resulting turbidity. Recovery studies using a turbidimetric method for NAC showed values ranging from 94.9% to 104.5%, indicating the absence of matrix effects. scielo.br
Conductometry: Conductometry, which measures the electrical conductance of a solution, can be used for the determination of N-acetylcysteine. A conductometric titration method using copper(II) sulfate (B86663) as the titrant has been developed. researchgate.netresearchgate.net The method is based on the reaction between NAC and Cu(II) ions, leading to a change in the solution's conductance. The equivalence point can be determined with good precision for NAC concentrations of at least 5.0 x 10⁻⁴ mol/L. researchgate.net The relative standard deviation for this method was found to be less than 0.5%. researchgate.net
| Method | Principle | Precision (RSD) | Recovery | Reference |
|---|---|---|---|---|
| Turbidimetry | Precipitation reaction | Not Specified | 94.9% - 104.5% | scielo.br |
| Conductometry | Titration with Cu(II) sulfate | < 0.5% | 98.3% - 102.0% | researchgate.net |
Stability-Indicating Analytical Method Development
The development of stability-indicating analytical methods is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. These methods must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, allowing for an accurate assessment of its stability under various conditions.
Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated for the determination of N-acetylcysteine (NAC) and its related substances. ijper.orgresearchgate.net A common approach is reverse-phase HPLC (RP-HPLC), often utilizing a C18 column. insights.bio One such method successfully separated and quantified NAC and its primary oxidative degradation product, N,N'-diacetyl-L-cystine (Di-NAC), in cell culture media. insights.bio The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high accuracy, precision, and specificity. insights.bioinsights.bio
Validation parameters for these methods are rigorously established to ensure their reliability. For instance, an RP-HPLC method developed for NAC and Di-NAC showed excellent linearity with correlation coefficients (R²) of 1.00 for both compounds. insights.bio The limits of detection (LOD) and quantitation (LOQ) are crucial for determining the method's sensitivity to trace amounts of the analyte and its impurities.
Table 1: Validation Parameters for a Stability-Indicating RP-HPLC Method for NAC and Di-NAC
| Parameter | N-Acetylcysteine (NAC) | N,N'-Diacetyl-L-Cystine (Di-NAC) | Source |
|---|---|---|---|
| Linearity (R²) | 1.00 | 1.00 | insights.bio |
| Limit of Detection (LOD) | 0.0001 mg/ml | 0.00015 mg/ml | insights.bioinsights.bio |
| Limit of Quantitation (LOQ) | 0.00018 mg/ml | 0.00045 mg/ml | insights.bioinsights.bio |
Ion-pair chromatography is another technique used for quantifying related substances in NAC effervescent tablets, capable of separating official impurities as listed in pharmacopoeias, such as L-cystine, L-cysteine, N,N'-diacetylcystine, and N,S-diacetylcysteine. ijper.orgresearchgate.net
N-acetylcysteine is susceptible to degradation through several pathways, including oxidation, hydrolysis, and nucleophilic reactions. google.com The most significant degradation pathway is oxidation, particularly in solution when exposed to air, which leads to the formation of a disulfide dimer, N,N'-diacetyl-L-cystine (Di-NAC). insights.bionih.gov This dimerization is considered the primary factor limiting the stability of NAC in parenteral solutions. nih.gov
Forced degradation studies are conducted to identify potential degradation products and demonstrate the specificity of analytical methods. These studies expose NAC to harsh conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.net Under most stress conditions, the formation of the NAC dimer is the predominant degradation event. nih.govresearchgate.net However, under basic conditions, other degradation products may emerge while the dimer peak decreases. nih.gov Mass spectrometry has been used to confirm that the oxidation of NAC with agents like iodate (B108269) results in the formation of the disulfide product. researchgate.net
Table 2: Summary of N-Acetylcysteine Forced Degradation Studies
| Stress Condition | Observation | Primary Degradation Product | Source |
|---|---|---|---|
| Acidic (HCl 0.5 M) | 15% decrease in NAC content | NAC Dimer | nih.gov |
| Basic (NaOH 0.1 M) | 23% decrease in NAC content | Multiple products, dimer not predominant | nih.gov |
| Oxidative (H₂O₂ 0.3%) | 6% decrease in NAC content; dimer content significantly increased | NAC Dimer | nih.gov |
| Thermal (80°C) | 24% decrease in NAC content | NAC Dimer | nih.gov |
| Photolytic (Sunlamp) | 3% decrease in NAC content | NAC Dimer | nih.gov |
The stability of N-acetylcysteine in solution is significantly influenced by environmental factors. Due to its pKa of 9.52, NAC is more stable in aqueous solutions compared to other thiols like cysteine (pKa 8.30). tandfonline.com However, its stability is compromised by several factors.
pH: NAC degradation is pH-dependent. Forced degradation studies show significant degradation under both acidic and basic conditions. nih.gov
Oxygen: While molecular oxygen may not directly oxidize NAC, it participates in the formation of reactive oxygen species (ROS) that do. google.com Therefore, minimizing dissolved oxygen in formulations is crucial for stability. google.com
Trace Metals: Redox-active transition metals, particularly copper (Cu) and iron (Fe), can catalyze the autoxidation of thiols like NAC, leading to the generation of ROS and accelerating degradation. tandfonline.commdpi.com The presence of metal cations can promote the formation of free radicals, which in turn oxidize NAC. google.com To counteract this, metal chelators such as edetate disodium (B8443419) (EDTA) or zinc are often included in formulations to sequester these cations and inhibit dimerization, thereby enhancing stability. nih.govgoogle.com Studies have shown that zinc gluconate can stabilize a 25 mg/mL NAC solution for at least 8 days under refrigeration. nih.gov The stability constants of NAC with various metal(II) ions have been determined, confirming its chelating ability. researchgate.net
Advanced Characterization of N-Acetylcysteine in Formulations
To improve the bioavailability and stability of N-acetylcysteine, various advanced formulations, especially nanoparticulate systems, have been developed. impactfactor.orginnovareacademics.in Characterizing these complex delivery systems requires specialized analytical techniques.
Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), is the standard technique used to determine the key physicochemical properties of nanoparticles, such as particle size, polydispersity index (PDI), and zeta potential. mdpi.com
Particle Size: This parameter is critical as it influences the biological fate and efficacy of the nanoparticles. For NAC-loaded solid lipid nanoparticles (SLNs), particle sizes have been reported in the range of 79 to 159 nm. impactfactor.orgresearchgate.net
Polydispersity Index (PDI): The PDI measures the breadth of the particle size distribution. A PDI value below 0.2 generally indicates a narrow, monodisperse population, which is desirable for controlled drug delivery. impactfactor.orgmdpi.com NAC-SLNs have been formulated with PDI values as low as 0.112. impactfactor.orgresearchgate.net
Zeta Potential: This parameter indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension. A high absolute zeta potential (typically > ±30 mV) prevents particle aggregation through electrostatic repulsion. NAC-SLNs, for example, exhibit a negative zeta potential, ranging from -39.13 mV to -51.32 mV, indicating good colloidal stability. impactfactor.org In contrast, incorporating cationic polymers like chitosan (B1678972) can result in positively charged particles. mdpi.com
Table 3: Physicochemical Characteristics of N-Acetylcysteine Nanoparticulate Systems
| Nanoparticle System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (NAC-SLNs) | 79 - 159.1 | 0.112 - 0.168 | -39.13 to -51.32 | impactfactor.orgresearchgate.net |
| Optimized Solid Lipid Nanoparticles (NAC-SLNs) | < 200 | 0.156 - 0.232 | -25.08 | innovareacademics.in |
| Chitosan-based Microstructured Lipid Carriers (NAC-CH-MLC) | ~1023 | ~0.351 | +14.3 to +31.54 | mdpi.com |
| Peptide-Modified Polymer Nanomicelles (NAC/PEG-PCL-Tat) | ~294 | ~0.5 | +9.29 | semanticscholar.org |
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of materials at high resolution. In the context of NAC formulations, SEM is used to confirm the size, shape, and surface characteristics of the developed particles.
Studies on NAC-loaded solid lipid nanoparticles (SLNs) have used SEM to confirm that the particles are spherical in shape with smooth surfaces. impactfactor.org These analyses also provide a visual confirmation of the particle size, with most particles observed to be under 200 nm, which aligns with data from DLS measurements. impactfactor.orginnovareacademics.in SEM has also been employed to visually assess the effect of NAC formulations on bacterial biofilms, providing qualitative evidence of their efficacy. mdpi.com
Spectroscopic Analysis of Functional Groups and Molecular Structure (e.g., Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance)
Advanced spectroscopic techniques are indispensable for the elucidation of the molecular structure and confirmation of the functional groups present in N-acetylcysteine (NAC). Methods such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment of atoms and the bonds connecting them, confirming the identity and purity of the compound.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful analytical tool for identifying the characteristic functional groups within the N-acetylcysteine molecule. mdpi.com The infrared spectrum of NAC exhibits a series of absorption bands that correspond to the vibrational frequencies of specific bonds. ekb.eg
Key FTIR spectral assignments for N-acetylcysteine include:
A strong, narrow band observed around 3371-3375 cm⁻¹ is attributed to the N-H stretching vibration of the amide group. mdpi.comresearchgate.net
The presence of the thiol group (-SH) is confirmed by a weak but distinct peak typically appearing around 2545-2554 cm⁻¹. mdpi.comresearchgate.netopensciencepublications.com The disappearance of this peak upon complexation is a key indicator of the thiol group's involvement in binding. opensciencepublications.com
The carboxylic acid functional group gives rise to a broad O-H stretching band, often seen in the 2500-3400 cm⁻¹ region. mdpi.comekb.eg
Two sharp and relatively intense peaks are characteristic of the carbonyl (C=O) stretching vibrations. The peak for the carboxylic acid C=O is observed around 1714-1723 cm⁻¹, while the amide C=O (Amide I band) appears near 1560-1716 cm⁻¹. mdpi.comresearchgate.net
Stretching vibrations for C-H bonds in the methyl and methylene (B1212753) groups are typically found in the range of 2800-2965 cm⁻¹. mdpi.com
A band in the region of 568-659 cm⁻¹ can be assigned to C-S stretching or S-H bending, which shifts upon complexation with metals. opensciencepublications.com
These characteristic peaks collectively affirm the presence of the N-acetyl, carboxyl, and thiol functional groups, providing a molecular fingerprint for N-acetylcysteine. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy further confirms the molecular structure of N-acetylcysteine by providing information on the chemical environment of the hydrogen atoms. mdpi.com In a deuterium (B1214612) oxide (D₂O) solvent, the ¹H NMR spectrum of NAC shows distinct signals corresponding to the different types of protons in the molecule. mdpi.com
Typical chemical shifts (δ) observed in the ¹H NMR spectrum of N-acetylcysteine are:
A triplet at approximately 1.98 ppm, integrating to three protons, is assigned to the methyl (CH₃) group of the acetyl moiety. mdpi.com
A triplet observed around 2.90 ppm, integrating to two protons, corresponds to the methylene (CH₂) group adjacent to the sulfur atom. mdpi.com
A triplet at about 4.54 ppm, integrating to one proton, is attributed to the methine (CH) proton of the amino acid backbone. mdpi.com
The protons of the thiol (-SH) and amine (-NH) groups are also identifiable, though their signals can be broad and may exchange with the solvent. opensciencepublications.com For instance, signals at 1.2 ppm for -SH and 1.4 ppm for -NH have been reported, which disappear upon complexation, confirming the involvement of these groups in binding. opensciencepublications.com
The combination of FTIR and NMR spectroscopy provides a comprehensive characterization of the N-acetylcysteine sodium molecule, confirming its structural integrity and the presence of key functional groups essential for its chemical and therapeutic activity.
| Technique | Peak/Chemical Shift (δ) | Assignment | Reference |
|---|---|---|---|
| FTIR (cm⁻¹) | 3371-3375 | N-H stretch (amide) | mdpi.comresearchgate.net |
| 2545-2554 | S-H stretch (thiol) | mdpi.comresearchgate.netopensciencepublications.com | |
| 1714-1723 | C=O stretch (carboxylic acid) | mdpi.comresearchgate.net | |
| ~1716 | C=O stretch (amide) | mdpi.com | |
| 2810-2965 | C-H stretch | mdpi.com | |
| 568-659 | C-S stretch / S-H bend | opensciencepublications.com | |
| ¹H NMR (ppm) in D₂O | 1.98 | -CH₃ (acetyl group) | mdpi.com |
| 2.90 | -CH₂-S (methylene group) | mdpi.com | |
| 4.54 | -CH-COOH (methine group) | mdpi.com |
Determination of Drug Loading Yield and Encapsulation Efficiency in Novel Formulations
The development of novel drug delivery systems for N-acetylcysteine sodium aims to enhance its bioavailability and target its delivery. Key parameters for evaluating the performance of these formulations are the drug loading yield (also referred to as drug loading or loading capacity) and the encapsulation efficiency.
Encapsulation Efficiency (EE) is defined as the percentage of the initial amount of drug that is successfully entrapped within the formulation. It is a measure of how effectively the carrier encapsulates the drug.
Drug Loading (DL) Yield or Loading Capacity (LC) refers to the percentage of the drug's weight relative to the total weight of the formulation (drug plus excipients). This parameter indicates the amount of drug carried per unit weight of the delivery system.
These values are critical for determining the potential therapeutic efficacy and manufacturing feasibility of a formulation. nih.gov Various analytical techniques, such as high-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry, are employed to quantify the amount of N-acetylcysteine encapsulated. nih.govmdpi.comsci-hub.se This is typically achieved by separating the formulated drug from the unencapsulated drug via methods like centrifugation or dialysis, followed by quantification of the drug in the formulation. nih.govacs.org
Research into novel formulations for N-acetylcysteine has yielded a range of loading and efficiency values, which vary depending on the type of carrier, the preparation method, and the specific formulation parameters.
Liposomal Formulations : Liposomes are a common carrier for both hydrophilic and lipophilic drugs. For N-acetylcysteine, encapsulation efficiencies in liposomal systems have been reported to be as high as 62%. nih.gov However, other studies have found lower efficiencies, around 12%, highlighting the significant impact of the liposome (B1194612) composition and preparation technique. researchgate.netnih.gov
Polymeric Nanoparticles : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely investigated for controlled drug release. Formulations of N-acetylcysteine-loaded PLGA nanoparticles have demonstrated encapsulation efficiencies of approximately 55.46% with a corresponding drug loading of 9.05%. nih.gov Hybrid nanoparticles combining PLGA with lecithin (B1663433) have shown even higher encapsulation efficiency, reaching 67%, with a drug loading yield of 38%. researchgate.net The method of preparation is also a critical factor; for instance, an electrospray technique achieved an encapsulation efficiency of 54.5% for NAC in PLGA nanoparticles. researchgate.net
Natural Polymer-Based Nanoparticles : Nanoparticles derived from natural polymers like silk fibroin and chitosan have also been explored. Silk nanoparticles have been shown to encapsulate N-acetylcysteine with an efficiency of 62.9% and a loading capacity of 12.6%. mdpi.com
The data from various studies underscore the variability in drug loading and encapsulation efficiency across different formulation strategies. Optimization of formulation parameters, such as the drug-to-polymer ratio, is essential for maximizing these values. nih.gov
| Formulation Type | Encapsulation Efficiency (EE %) | Drug Loading (DL %) / Loading Capacity (LC %) | Reference |
|---|---|---|---|
| Hybrid PLGA-Lecithin Nanoparticles | 67 ± 5.7% | 38 ± 2.1% | researchgate.net |
| Silk Nanoparticles | 62.9 ± 1.0% | 12.6 ± 0.2% | mdpi.com |
| Liposomes | 62% | Not Reported | nih.gov |
| PLGA Nanoparticles | 55.46 ± 2.40% | 9.05 ± 0.22% | nih.gov |
| PLGA Nanoparticles (Electrospray) | 54.5% | 5.0% | researchgate.net |
| Liposomes | 12 ± 0.98% | Not Reported | researchgate.netnih.gov |
Pharmaceutical Development and Novel Delivery Systems for N Acetylcysteine
Chemical Synthesis Pathways and Optimization
The production of N-acetylcysteine for pharmaceutical use involves sophisticated chemical synthesis routes that are continuously being optimized for higher yields, cost-effectiveness, and purity.
Development of High-Yield and Cost-Effective Synthesis Methods (e.g., Direct Acylation, Ugi Reaction)
Direct Acylation: A prevalent and effective method for synthesizing N-acetylcysteine is through the direct acylation of L-cysteine. uomustansiriyah.edu.iq This process typically involves reacting L-cysteine with acetic anhydride (B1165640). uomustansiriyah.edu.iq In one common approach, a suspension of L-cysteine hydrochloride monohydrate is stirred in a reaction vessel with aqueous tetrahydrofuran (B95107) under a nitrogen atmosphere. Sodium acetate (B1210297) trihydrate is then added to neutralize the hydrochloride salt. mdpi.com The mixture is cooled, and acetic anhydride is added to facilitate the acylation, resulting in the formation of N-acetylcysteine. mdpi.com Another direct acylation method involves the use of concentrated sulfuric acid as a catalyst to facilitate the reaction between L-cysteine and acetic anhydride. uomustansiriyah.edu.iq
Researchers have developed a novel, single-batch, high-yield synthesis process that simplifies the traditional multi-stage methods. mdpi.comresearchgate.net This method utilizes an N-acylbenzotriazole as an effective acylation agent to form a peptide bond with the L-cysteine amino acid. mdpi.com This process has demonstrated a high reaction yield of 94%. mdpi.com A cost-effective approach has also been developed using the mother liquor from cysteine production as the raw material for a direct acylation reaction with acetic anhydride, which reduces production costs and environmental impact. google.com
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) presents a versatile method for synthesizing fully protected N-acetylcysteine derivatives. researchgate.netresearcher.lifekisti.re.kr This multicomponent reaction involves an isocyanide, an amine, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce diverse amide compounds in a single step. nih.gov While primarily demonstrated for derivatives, the Ugi reaction's capacity for efficient, one-pot synthesis of complex molecules suggests its potential as a cost-effective and streamlined alternative for the direct synthesis of N-acetylcysteine. researchgate.netnih.gov
Table 1: Comparison of N-Acetylcysteine Synthesis Methods
| Synthesis Method | Key Reagents | Reported Yield | Advantages |
|---|---|---|---|
| Direct Acylation | L-cysteine, Acetic Anhydride | High | Well-established, straightforward process. uomustansiriyah.edu.iqmdpi.com |
| Novel Single-Batch Acylation | L-cysteine, N-acylbenzotriazole | 94% mdpi.com | High yield, simplified single-step process. mdpi.comresearchgate.net |
| Ugi Four-Component Reaction | Isocyanide, Amine, Carboxylic Acid, Carbonyl Compound | Varies | One-pot synthesis, potential for diversity and efficiency. researchgate.netnih.gov |
Strategies for Purification and Enhancement of N-Acetylcysteine Purity
Achieving high purity is critical for the pharmaceutical use of N-acetylcysteine. Various purification strategies are employed to remove impurities, such as the dimeric form, N,N-diacetylcystine, and other related substances. nih.gov
A multi-step purification process has been shown to be effective. mdpi.comresearchgate.net This can involve:
Washing with Milli-Q water: This step helps to isolate and remove any unreacted N-acetyl-1H-benzotriazole, which is insoluble in water. researchgate.net
Treatment with dried ethanol: L-cysteine is insoluble in dried ethanol, allowing for its separation from the desired N-acetylcysteine product. researchgate.net
Washing with diethyl ether: Benzotriazole, a by-product of the synthesis, is soluble in diethyl ether, while N-acetylcysteine is not. This allows for the precipitation and isolation of the pure product. researchgate.net
Recrystallization is another key technique for enhancing purity. The crude product can be recrystallized from a mixture of rectified spirit and water (1:1) to yield a pure white, crystalline powder. uomustansiriyah.edu.iq Another recrystallization method uses a mixture of acetone (B3395972) and diethyl ether. mdpi.comresearchgate.net The purity of the final product is often confirmed using methods like High-Performance Liquid Chromatography (HPLC), which has demonstrated purities as high as 99.2%. mdpi.com
Formulation Science for Enhanced Compound Stability and Bioavailability
N-acetylcysteine is an unstable molecule, particularly in solution, where it is susceptible to oxidation and degradation when exposed to air. google.com This instability necessitates careful formulation strategies to ensure its therapeutic efficacy.
Strategies for Minimizing Oxidation in Aqueous and Solid Formulations
The primary degradation pathway for N-acetylcysteine is oxidation, which leads to the formation of its dimer, N,N-diacetylcystine. nih.gov Minimizing exposure to oxygen is a fundamental strategy for stabilizing N-acetylcysteine. In parenteral formulations, this is achieved by completely filling the container to reduce the amount of oxygen in the headspace. nih.gov For solid dosage forms, controlling storage conditions, particularly temperature and humidity, is crucial to prevent degradation. nih.gov
Role of Reducing and Stabilizing Agents in Formulations (e.g., Dithiothreitol, TCEP, EDTA, Ascorbic Acid, Zinc)
To chemically inhibit oxidation and dimerization, various reducing and stabilizing agents are incorporated into N-acetylcysteine formulations.
Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP): These are strong reducing agents used to prevent the formation of disulfide bonds. acs.org They help maintain the thiol group of N-acetylcysteine in its reduced state.
Ethylenediaminetetraacetic acid (EDTA): EDTA is a widely used chelating agent that sequesters metal ions, such as iron and copper, from the solution. wikipedia.org These metal ions can act as catalysts for the oxidation of N-acetylcysteine. google.com By binding to these ions, EDTA effectively inhibits this catalytic degradation. google.comgoogle.com Commercial aqueous solutions of acetylcysteine often contain EDTA in the form of disodium (B8443419) edetate to aid in stabilization. google.com
Ascorbic Acid (Vitamin C): As a potent antioxidant, ascorbic acid can directly scavenge reactive oxygen species, thereby protecting N-acetylcysteine from oxidative degradation. dergipark.org.trmdpi.com Studies have shown that the addition of ascorbic acid significantly reduces the decomposition of N-acetylcysteine in solution. nih.gov
Zinc: Zinc ions have been shown to reduce the dimerization of N-acetylcysteine in parenteral solutions. nih.gov The addition of zinc gluconate has been found to stabilize N-acetylcysteine solutions for an extended period when stored under refrigerated conditions. nih.gov It is believed that zinc may form a complex with N-acetylcysteine, protecting its thiol group from oxidation. nih.govnih.gov
Table 2: Influence of Stabilizing Agents on N-Acetylcysteine Dimerization
| Stabilizing Agent | Mechanism of Action | Effect on Dimerization |
|---|---|---|
| Sodium Edetate (EDTA) | Chelates metal ions that catalyze oxidation. google.comwikipedia.org | Reduced nih.gov |
| Zinc Gluconate | Forms a protective complex with N-acetylcysteine. nih.gov | Reduced nih.gov |
| Tocopherol | Antioxidant activity. | Reduced nih.gov |
| Ascorbic Acid | Scavenges reactive oxygen species. dergipark.org.tr | Increased (in one study) nih.gov |
Design and Evaluation of Advanced Drug Delivery Systems
The inherent physicochemical properties of N-acetylcysteine (NAC), such as its high hydrophilicity, can limit its therapeutic efficacy and bioavailability. To overcome these challenges, researchers have focused on developing advanced drug delivery systems designed to control its release, enhance its stability, and target specific tissues. These novel formulations aim to optimize the therapeutic potential of NAC by improving its pharmacokinetic and pharmacodynamic profiles.
Polymeric Nanoparticles for Controlled Release and Targeted Delivery (e.g., PLGA/Lecithin (B1663433), BSA Nanoparticles)
Polymeric nanoparticles are a versatile platform for drug delivery, offering advantages like biodegradability, biocompatibility, and the ability to provide controlled release. Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved polymer, has been extensively studied for encapsulating NAC. nih.govnih.gov Formulations of NAC using PLGA nanoparticles have been developed using methods such as nanoprecipitation. semanticscholar.org In one study, NAC-loaded PLGA nanoparticles achieved a size of 235.5 ± 11.4 nm. semanticscholar.org Another investigation into PLGA-based mucus-penetrating particles reported a mean particle size of 307.50 ± 9.54 nm, an entrapment efficiency of 55.46 ± 2.40%, and a drug loading of 9.05 ± 0.22%. nih.gov
To further enhance performance, hybrid nanoparticles combining a PLGA core with a soybean lecithin monolayer coat have been synthesized. researchgate.net This hybrid system yielded NAC-loaded nanoparticles with a hydrodynamic diameter of 81.8 ± 1.3 nm and a high drug loading yield of 38 ± 2.1%. researchgate.net The encapsulation efficiency was found to be 67 ± 5.7%. researchgate.net
Bovine serum albumin (BSA), a natural polymer, has also been used to create nanoparticles for drug delivery. nih.govacs.org In one study, N-acetylcysteine was used to modify the surface of curcumin-loaded BSA nanoparticles. nih.govacs.org The resulting particles (CUR-NBSA-NPs) had an average size of 251.6 nm and a zeta potential of -30.66 mV. nih.gov This system demonstrated a high encapsulation efficiency of 85.79% and a drug loading of 10.9%. nih.govacs.org The modification with NAC was shown to enhance the mucoadhesion and stability of the nanoparticles in simulated gastrointestinal conditions. nih.govresearchgate.net
| Polymer System | Parameter | Value | Reference |
|---|---|---|---|
| PLGA | Particle Size | 307.50 ± 9.54 nm | nih.gov |
| Entrapment Efficiency | 55.46 ± 2.40% | nih.gov | |
| Drug Loading | 9.05 ± 0.22% | nih.gov | |
| PLGA/Lecithin Hybrid | Particle Size | 81.8 ± 1.3 nm | researchgate.net |
| Encapsulation Efficiency | 67 ± 5.7% | researchgate.net | |
| Drug Loading Yield | 38 ± 2.1% | researchgate.net | |
| NAC-Modified BSA (for Curcumin) | Particle Size | 251.6 nm | nih.gov |
| Encapsulation Efficiency | 85.79% | nih.govacs.org | |
| Drug Loading | 10.9% | nih.govacs.org |
Solid Lipid Nanoparticles (SLNs) for Enhanced Compound Encapsulation and Release
Solid Lipid Nanoparticles (SLNs) represent an alternative lipid-based delivery system that combines the advantages of polymeric nanoparticles and liposomes. nih.gov These carriers are composed of a solid lipid core, which can solubilize lipophilic drugs and protect compounds from degradation. nih.govnih.gov For hydrophilic compounds like N-acetylcysteine, encapsulation can be more challenging, but various formulation strategies have been developed. nih.gov
In a study focused on developing NAC-loaded SLNs, researchers used a hot homogenization method with glyceryl monostearate as the lipid matrix. impactfactor.org The optimized formulation resulted in nanoparticles with a diameter of approximately 159.10 ± 15.36 nm and a polydispersity index of 0.168, indicating a uniform size distribution. impactfactor.org These SLNs exhibited a high negative zeta potential of -50.33 mV, which contributes to their stability by preventing particle aggregation. impactfactor.org A significant entrapment efficiency of 86.32 ± 1.24% was achieved. impactfactor.orgresearchgate.net The use of a solid lipid core helps to control the release of the encapsulated drug. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Particle Diameter | 159.10 ± 15.36 nm | impactfactor.org |
| Polydispersity Index (PDI) | 0.168 | impactfactor.org |
| Zeta Potential | -50.33 mV | impactfactor.org |
| Entrapment Efficiency | 86.32 ± 1.24% | impactfactor.orgresearchgate.net |
Self-Emulsifying Drug Delivery Systems (SEDDS) for Improved Mucopermeation
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media. This characteristic is particularly useful for improving the permeation of drugs across mucosal barriers, such as the intestinal mucus layer. nih.gov However, the high hydrophilicity of NAC presents a challenge, as it tends to be released instantly from the SEDDS, limiting its mucolytic effect needed for permeation. nih.gov
To address this, research has focused on forming hydrophobic, polymeric ionic complexes of NAC with cationic polymers like Eudragit E 100 and Eudragit RS 100 before incorporation into the SEDDS. nih.gov This strategy is designed to sustain the release of NAC. nih.govresearchgate.net In one such study, SEDDS anchoring these NAC complexes showed a significantly slower release compared to complexes with other polymers like polyethyleneimine (PEI), which released NAC almost immediately. nih.gov The Eudragit E 100 and RS 100 complexes released NAC over periods of up to 40 minutes and 80 minutes, respectively. nih.gov This controlled release allowed the SEDDS to exert a localized mucolytic effect while permeating the mucus. As a result, the mucopermeation of SEDDS containing the Eudragit E 100–NAC and RS 100–NAC complexes was significantly enhanced, showing approximately 2-fold and 1.8-fold greater diffusion through mucus compared to a blank SEDDS, respectively. nih.gov
Transdermal Delivery Strategies (e.g., Iontophoresis, Chemical Enhancers)
Transdermal delivery offers a non-invasive route for systemic drug administration, but the stratum corneum, the outermost layer of the skin, acts as a significant barrier, particularly for hydrophilic molecules like N-acetylcysteine. nih.gov Studies have shown that NAC does not permeate passively through the skin from a propylene (B89431) glycol vehicle. nih.gov To overcome this barrier, physical and chemical enhancement strategies have been investigated.
Iontophoresis, a technique that uses a low-level electrical current to facilitate the transport of charged molecules across the skin, has been shown to significantly enhance NAC delivery. nih.govresearchgate.net The application of both cathodal and anodal iontophoresis at a current density of 0.2 mA/cm² for 4 hours, followed by passive diffusion for 24 hours, resulted in total deliveries of 65.16 ± 1.95 µg/cm² and 87.23 ± 7.02 µg/cm², respectively. nih.gov
Chemical enhancers, which reversibly disrupt the stratum corneum's lipid structure, have also proven effective. acs.org Several enhancers, including oleic acid, oleyl alcohol, and sodium lauryl ether sulfate (B86663), increased NAC permeation. nih.govresearchgate.net Among the screened enhancers, dimethyl sulfoxide (B87167) (DMSO) demonstrated the highest efficacy, achieving a remarkable delivery of 28,370.2 ± 2355.4 µg/cm² in 24 hours. nih.gov These findings highlight the necessity of enhancement strategies for the successful transdermal delivery of NAC. nih.govnih.gov
| Enhancement Strategy | Parameters | Total Delivery (µg/cm² over 24h) | Reference |
|---|---|---|---|
| Passive Diffusion | From Propylene Glycol | No permeation | nih.gov |
| Cathodal Iontophoresis | 0.2 mA/cm² for 4h | 65.16 ± 1.95 | nih.gov |
| Anodal Iontophoresis | 0.2 mA/cm² for 4h | 87.23 ± 7.02 | nih.gov |
| Chemical Enhancer (DMSO) | N/A | 28,370.2 ± 2355.4 | nih.gov |
Electrospun Scaffolding for Potential Neural Tissue Engineering Applications
Electrospinning is a technique used to produce nano- to micro-scale fibers that can be assembled into scaffolds mimicking the extracellular matrix, making them promising for tissue engineering applications. mdpi.com For neural tissue engineering, these scaffolds can provide structural support and deliver therapeutic agents to promote regeneration. nih.govnih.gov
An N-acetylcysteine-loaded poly(lactic-co-glycolic acid) (PLGA) electrospun system has been developed for potential use in treating traumatic brain injury. nih.govresearchgate.net Characterization of these scaffolds showed that the incorporation of NAC influenced the fiber diameter, with NAC-loaded nanofibers ranging from 124–592 nm, compared to 72–542 nm for NAC-free fibers. nih.govnih.govresearchgate.net The system achieved a high NAC loading of 28% with a drug entrapment efficacy of 84%. nih.govnih.govmdpi.com This high entrapment is attributed to the electrospinning process, which embeds the drug within the solid nanofibers as they are formed. mdpi.com The resulting scaffold was shown to significantly improve the viability and proliferation of rat pheochromocytoma (PC12) and human glioblastoma multiforme (A172) cell lines compared to PLGA-only scaffolds, demonstrating its potential for neural regeneration applications. nih.govnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Polymer | PLGA | nih.govnih.gov |
| Nanofiber Diameter (NAC-loaded) | 124-592 nm | nih.govnih.govresearchgate.net |
| Nanofiber Diameter (NAC-free) | 72-542 nm | nih.govnih.govresearchgate.net |
| NAC Loading | 28% | nih.govnih.govresearchgate.net |
| Drug Entrapment Efficacy | 84% | nih.govnih.govresearchgate.net |
In Vitro Release Kinetics and Controlled Release Mechanism Investigations
Understanding the in vitro release kinetics of N-acetylcysteine from advanced delivery systems is crucial for predicting their in vivo performance. Investigations across various platforms, including polymeric nanoparticles, solid lipid nanoparticles, and electrospun scaffolds, consistently reveal a controlled release profile, often characterized by a biphasic pattern. nih.govimpactfactor.orgnih.gov
For NAC-loaded PLGA electrospun scaffolds, a biphasic release was observed, featuring an initial burst release of 13.9% followed by a sustained release phase. nih.govresearchgate.net This pattern is advantageous as the initial burst can provide an immediate therapeutic effect, while the sustained phase maintains the drug concentration over an extended period. researchgate.net Similarly, studies with NAC-loaded PLGA mucus-penetrating nanoparticles also demonstrated a biphasic release pattern at pH 7.4. nih.gov Hybrid PLGA-lecithin nanoparticles showed a well-sustained release behavior, releasing about 20% of the encapsulated NAC over the first two days, followed by a slower release governed by diffusion. researchgate.net
In the case of NAC-loaded Solid Lipid Nanoparticles (SLNs), drug release tests conducted over 8 hours showed that one optimized formulation achieved a release of up to 95.25%. impactfactor.orgresearchgate.net The release kinetics from these SLNs were evaluated using various models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to elucidate the underlying release mechanism. impactfactor.org A novel hydrogel system designed for intratympanic administration also demonstrated a statistically significant controlled release of NAC. nih.gov This consistent finding of controlled, often biphasic, release across different delivery systems underscores the potential of these advanced formulations to improve the therapeutic application of N-acetylcysteine.
| Delivery System | Release Profile Characteristics | Key Findings | Reference |
|---|---|---|---|
| Electrospun PLGA Scaffold | Biphasic | Initial burst release of 13.9% followed by sustained release. | nih.govresearchgate.net |
| PLGA Nanoparticles | Biphasic | Demonstrated at pH 7.4. | nih.gov |
| PLGA/Lecithin Hybrid NPs | Sustained | ~20% release in the first 2 days, followed by diffusion-controlled release. | researchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Controlled | Up to 95.25% release within 8 hours for an optimized formulation. | impactfactor.orgresearchgate.net |
Future Directions in N Acetylcysteine Research
Exploration of Novel Molecular Targets and Signaling Networks
Beyond its established role in replenishing glutathione (B108866) stores, research is uncovering novel molecular targets and signaling networks modulated by N-acetylcysteine. A significant area of investigation is its role in regulating ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. mdpi.comresearchgate.net
Recent studies have demonstrated that NAC can inhibit ferroptosis not just by boosting GSH, but by acting as a direct reducing substrate for glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. nih.gov This function is independent of its conversion to cysteine, as its enantiomer, D-NAC, which cannot be converted to cysteine, also shows a strong anti-ferroptotic effect. nih.gov This positions GPX4 as a direct and critical target for NAC in preventing this specific form of cell death. nih.gov NAC has been shown to alleviate ferroptosis in models of diabetic nephropathy and myocardial ischemia-reperfusion injury. mdpi.comnih.gov
Another critical area of exploration is NAC's influence on inflammatory signaling pathways, particularly the inflammasome. Research indicates that NAC can inhibit the activation of the NLRP3 inflammasome. nih.govspandidos-publications.com One proposed mechanism involves the suppression of the Thioredoxin-interacting protein (TXNIP)/NLRP3/IL-1β signaling pathway. nih.govspandidos-publications.com In models of lipopolysaccharide-induced inflammation in bone marrow mesenchymal stem cells, NAC pretreatment downregulated the expression of NLRP3, ASC, caspase-1, and TXNIP. nih.govspandidos-publications.com This anti-inflammatory action extends to viral protein-induced inflammation, where NAC was found to inhibit inflammasome activation triggered by SARS-CoV-2 proteins in vitro. nih.govmdpi.com
Furthermore, research points to NAC's effects on neurogenesis and neurotransmitter systems. youtube.com Preclinical studies suggest that NAC may enhance the sprouting and regrowth of neurites after injury and can reverse mitochondrial dysfunction in experimental models. youtube.com These effects are linked to its indirect influence on key neurotransmitters like glutamate (B1630785) and dopamine, opening avenues for its investigation in neurodegenerative and psychiatric disorders. youtube.com
| Molecular Target/Pathway | Investigated Role of N-Acetylcysteine | Research Model Context |
| Ferroptosis (GPX4) | Acts as a direct reducing substrate for GPX4, counteracting lipid peroxidation. nih.gov | Cell death research, myocardial ischemia-reperfusion injury in diabetic mice. nih.govnih.gov |
| Ferroptosis (SLC7A11) | Replenishes intracellular cysteine, supporting GPX4 function. researchgate.net | Experimental obesity models (hippocampus). researchgate.net |
| NLRP3 Inflammasome | Inhibits activation by suppressing the TXNIP/NLRP3/IL-1β signaling pathway. nih.govspandidos-publications.com | Lipopolysaccharide-induced inflammation in bone marrow stem cells. nih.govspandidos-publications.com |
| Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Binds directly to nicotine (B1678760), preventing nicotine from activating nAChRs and causing injury. researchgate.netnih.gov | Patient-derived airway organoids. researchgate.netnih.gov |
| Nuclear Factor-κB (NF-κB) | Prevents NF-κB activation induced by certain chemotherapies. nih.gov | Pancreatic cancer cells. nih.gov |
Development of Advanced Preclinical Models for Mechanistic Elucidation and Translational Research
To better understand NAC's complex mechanisms and predict its clinical efficacy, researchers are moving beyond traditional two-dimensional cell cultures to more physiologically relevant preclinical models. Three-dimensional (3D) organoid models, in particular, represent a significant advancement. These self-organizing structures, grown from stem cells, mimic the architecture and function of native tissues, providing a powerful platform for mechanistic and therapeutic studies. frontiersin.orgnih.gov
For instance, patient-derived airway organoids have been instrumental in uncovering a novel protective mechanism of NAC against smoking-induced injury. researchgate.netnih.gov These models, which contain various airway cell types including ciliated cells, demonstrated that NAC can directly bind to nicotine. This action abolishes nicotine's ability to bind to and activate nicotinic acetylcholine receptors (nAChRs), thereby preventing cellular damage through a mechanism entirely distinct from its antioxidant properties. researchgate.netnih.gov An algorithm was even developed to quantify ciliary beating to measure the functional rescue by NAC. nih.gov
In cancer research, prostate cancer organoids are being cultured with a cocktail of growth factors that includes N-acetylcysteine to promote organoid proliferation by inhibiting oxidative stress. frontiersin.org Similarly, intestinal crypt organoid cultures are being used as an effective in vitro model to study drug metabolism and toxicity. nih.gov These models maintain tissue-specific gene expression and can be developed from genetically modified mice, allowing for detailed investigation into the role of specific genes in drug efficacy and toxicity, which can be modulated by compounds like NAC. nih.gov
The use of such advanced models allows for a more accurate assessment of how NAC interacts with cells in a tissue-like context, facilitating translational research and potentially enabling personalized therapeutic screening. frontiersin.org
Innovation in Analytical Techniques for Comprehensive Compound and Metabolite Profiling
A deeper understanding of N-acetylcysteine's in vivo activity requires sophisticated analytical methods capable of accurately quantifying the compound and its various metabolites in biological samples. Innovations in liquid chromatography coupled with mass spectrometry (LC-MS) have been pivotal in this regard.
Modern techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOFMS) and tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, enabling comprehensive metabolite profiling. nih.govresearchgate.net These methods can separate and quantify NAC from its structurally similar amide form, N-acetyl-cysteine-amide (NACA), and other biological thiols within a single analysis. researchgate.net The use of an isotope-labeled internal standard (d3-N-acetylcysteine) in LC-MS/MS methods improves accuracy for determining total NAC concentrations in human plasma. researchgate.net
These advanced analytical tools are crucial for several reasons:
Pharmacokinetic Analysis: They allow for detailed pharmacokinetic profiling, which is essential given NAC's low bioavailability and short half-life. mdpi.comresearchgate.net
Metabolite Identification: They can identify novel metabolites. For example, metabolomics approaches using UPLC-QTOFMS have been used to analyze acetaminophen (B1664979) metabolism, identifying and quantifying its NAC-related conjugates like Cys-APAP and NAC-APAP. nih.gov
Mechanism of Action: By tracking the metabolic fate of NAC, researchers can better correlate specific metabolites with therapeutic effects or toxicological outcomes.
| Analytical Technique | Application in NAC Research | Key Advantages |
| LC-MS/MS | Quantification of total NAC in human plasma using an isotope-labeled internal standard. researchgate.net | High sensitivity and accuracy, suitable for clinical pharmacokinetic studies. researchgate.net |
| UPLC-QTOFMS | Comprehensive metabolite profiling of xenobiotics (e.g., acetaminophen) and their NAC conjugates. nih.gov | Accurate mass measurement for identification of known and unknown metabolites. nih.gov |
| HPLC with Fluorescence Detection | Simultaneous quantification of NAC, N-acetyl-cysteine-amide (NACA), and other biological thiols. researchgate.net | Good separation of structurally similar compounds, high sensitivity with derivatizing agents. researchgate.net |
Design of Next-Generation Delivery Systems for Specific Biological Barriers and Tissues
A major limitation of N-acetylcysteine is its poor pharmacokinetic profile, characterized by low oral bioavailability and a short half-life, which restricts its clinical application. mdpi.comnih.gov To overcome these hurdles, a key area of future research is the design of next-generation delivery systems. Nanotechnology-based approaches are at the forefront of this effort, aiming to improve NAC's stability, enhance its transport across biological barriers, and enable targeted delivery.
Various nanocarriers are being explored to encapsulate NAC:
Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are being investigated to improve the entrapment and delivery of the hydrophilic NAC molecule. researchgate.net Methods like nanoprecipitation are being optimized to increase loading capacity. researchgate.net
Lipid-Based Nanocarriers: Mitochondria-targeted nanocarriers, formulated using polymers like Pluronic F68 and dequalinium (B1207927), have been developed to deliver NAC specifically to mitochondria. nih.govwestminster.ac.ukwestminster.ac.uk In a cellular model of Parkinson's disease, these nanocarriers protected against oxidative stress and cell death more effectively than free NAC. nih.govwestminster.ac.ukwestminster.ac.uk
Natural Polymer Nanoparticles: Nanoparticles made from silk fibroin have been produced as a potential vehicle for nasal delivery of NAC to the brain, bypassing the blood-brain barrier. mdpi.com These particles were shown to be non-cytotoxic and capable of reducing intracellular reactive oxygen species. mdpi.com
These advanced delivery systems not only enhance the bioavailability of NAC but also open possibilities for targeting specific tissues or even subcellular organelles, thereby maximizing therapeutic efficacy while potentially minimizing systemic exposure. mdpi.comnih.govwestminster.ac.uk
| Delivery System | Composition | Target Application/Barrier | Rationale/Key Finding |
| Mitochondria-Targeted Nanocarriers | Pluronic F68 (P68) and dequalinium (DQA) | Neuronal delivery for Parkinson's Disease. nih.govwestminster.ac.ukwestminster.ac.uk | Overcomes poor bioavailability and brain access; protects against oxidative stress in a cellular PD model. nih.govwestminster.ac.ukwestminster.ac.uk |
| Silk Fibroin Nanoparticles (SF/NAC NPs) | Silk Fibroin | Nasal delivery to the brain. mdpi.com | Bypasses the blood-brain barrier; demonstrated anti-oxidative capabilities in vitro. mdpi.com |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | General drug delivery systems. researchgate.net | Aims to improve entrapment efficiency and bioavailability of hydrophilic NAC. researchgate.net |
Q & A
Q. What strategies improve reproducibility in this compound research?
- Methodological Answer : Adhere to FAIR data principles: publish raw datasets (e.g., micronucleus counts, HPLC chromatograms) in repositories like Figshare. Use standardized protocols (e.g., Beilstein Journal guidelines) for experimental documentation, including batch-specific purity data and instrument calibration records .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
